The biosynthesis of pyridine-2,6-bis(thiocarboxylic acid) (PDTC) in Pseudomonas stutzeri KC and P. putida DSM 3601 is governed by the pdt gene cluster, a 25.7 kb chromosomal locus sufficient for PDTC production when transferred to non-producing strains [5]. Transposon mutagenesis identified essential open reading frames (ORFs) within this cluster, including:
This gene cluster resides in a non-essential chromosomal region prone to spontaneous deletion, as evidenced by the mutant strain CTN1, which lacks both the pdt cluster and PDTC production [5]. In vitro reconstitution experiments confirm that the pdt cluster alone enables heterologous PDTC production in non-producing pseudomonads [5].
Table 1: Core Genes in the PDTC Biosynthetic Cluster
| Gene | Predicted Function | Essentiality for PDTC Production |
|---|---|---|
| pdtI | Acyladenyltransferase (substrate activation) | Required |
| pdtJ | Acyladenyltransferase | Required |
| pdtH | Sulfur transferase | Required |
| pdtE | Cytoplasmic membrane permease | Required for utilization |
| pdtK | Outer membrane transporter | Required for utilization |
| pdtP | O-methyltransferase | Dispensable |
| pdtC | AraC-family transcriptional regulator | Required for expression |
The pdt cluster exhibits limited distribution across Pseudomonas lineages. Genomic hybridization and sequencing analyses confirm its absence in three tested P. stutzeri genomovars and its strain-specific presence in P. stutzeri KC [5]. Phylogenetic incongruence suggests horizontal acquisition:
This evolutionary trajectory contrasts with highly conserved primary siderophore systems (e.g., pyoverdine), positioning PDTC as a specialized adaptation in specific niches.
Table 2: Distribution of the pdt Operon in Bacterial Strains
| Strain | Presence of pdt Cluster | PDTC Production | Genomic Context |
|---|---|---|---|
| P. stutzeri KC (wild-type) | Yes | Yes | Chromosomal, deletable region |
| P. stutzeri CTN1 (mutant) | No (deletion) | No | 170 kb deletion |
| P. putida DSM 3601 | Yes | Yes | Chromosomal |
| P. stutzeri 14405 | No | No | Absent |
| P. stutzeri 17588 | No | No | Absent |
LGT drives functional diversification in bacterial siderophore systems, with PDTC representing a specialized case:
This contrasts with vertically inherited siderophores (e.g., enterobactin), underscoring LGT’s role in expanding microbial metallome responses.
PDTC synthesis is tightly coupled to cellular iron status through hierarchical regulation:
Table 3: Regulatory Elements Controlling PDTC Biosynthesis
| Regulatory Element | Function | Inducing Signal | Repressing Signal |
|---|---|---|---|
| Fur-Fe²⁺ complex | Master repressor of iron uptake genes | None | High intracellular iron |
| PdtC (AraC regulator) | Transcriptional activator of pdt operon | Iron starvation, PDTC-Fe | PDTC-Fe complexes (feedback) |
| pdtC promoter | Autoregulated; drives pdtC expression | Iron limitation | PDTC-Fe complexes |
| pdtF promoter | Drives core biosynthetic genes; requires PdtC | PdtC + iron limitation | Fur-Fe²⁺ |
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